![molecular formula C9H8N2O3 B066621 Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate CAS No. 181283-75-0](/img/structure/B66621.png)

Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate

Overview

Description

"Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate" is a compound that belongs to the family of furo[2,3-b]pyridines, which are known for their diverse chemical reactions and potential applications in various fields of chemistry and pharmacology. Although specific studies on "this compound" are not directly available, research on similar compounds provides insights into its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of furo[2,3-b]pyridines often involves cyclocondensation reactions, with one method being the reaction of 4,5-dibenzoyl-1H-pyrrole-2,3-diones with methyl 5-aminofuran-2-carboxylate forming related compounds (Antonov, Dmitriev, & Maslivets, 2021). Such methods highlight the versatility and reactivity of the furo[2,3-b]pyridine scaffold in synthesizing complex molecules.

Molecular Structure Analysis

The molecular structure of furo[2,3-b]pyridines and related compounds is characterized by the presence of the fused furo and pyridine rings. Structural analyses, including X-ray diffraction, provide detailed insights into the arrangement of atoms within these molecules, showcasing the importance of the core structure in determining the compound's reactivity and properties (Dyachenko, Dyachenko, Dorovatovskii, Khrustalev, & Nenajdenko, 2019).

Chemical Reactions and Properties

Furo[2,3-b]pyridines participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic substitutions, demonstrating their chemical versatility. The reactivity can be attributed to the electron-rich nature of the fused ring system, which facilitates interactions with a range of reagents (Bakavolia, Sani, Davoodni, Roshani, & Pirouzi, 2007).

Physical Properties Analysis

The physical properties of furo[2,3-b]pyridines, such as solubility, melting point, and boiling point, are influenced by the functional groups attached to the core structure. These properties are crucial for determining the compound's behavior in various solvents and conditions, affecting its application in synthesis and drug formulation.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different chemical reagents, are defined by the electronic structure of the furo[2,3-b]pyridine ring system. The presence of nitrogen in the ring increases the compound's basicity, while the fused furan ring contributes to its reactivity in cycloaddition reactions (Calhelha & Queiroz, 2010).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate is used in the synthesis of various heterocyclic compounds. For instance, its reaction with 4,5-dibenzoyl-1H-pyrrole-2,3-diones results in the formation of methyl 4-benzoyl-5-(aminooxalyl)-6-phenylfuro[2,3-b]pyridine-2-carboxylates, which are valuable intermediates for synthesizing furo[2,3-b]pyridines (Antonov, Dmitriev, & Maslivets, 2021). The compound also partakes in reactions yielding substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines, which are determined by the substituent character in thieno[2,3-b]pyridine (Kaigorodova et al., 2004).

Development of Novel Molecules

The compound is instrumental in the synthesis of novel molecules that may exhibit potential anti-inflammatory properties. For instance, methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate was synthesized as part of a research program targeting novel molecules with potential anti-inflammatory activities, owing to the reported activity of structurally related molecules (Moloney, 2001).

Catalytic Applications

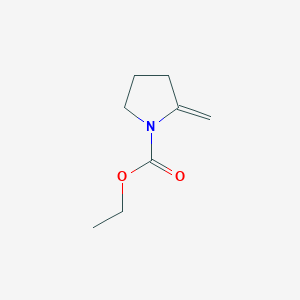

In catalysis, the compound is used in various annulation processes. An example is its role in the [4 + 2] annulation process with N-tosylimines in the presence of an organic phosphine catalyst, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003).

Pharmaceutical Research

In pharmaceutical research, the compound is used in the synthesis of novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety. These compounds are expected to exhibit hypertensive activity, showcasing the compound's role in drug discovery and development (Kumar & Mashelker, 2007).

Synthesis of Functionalized Compounds

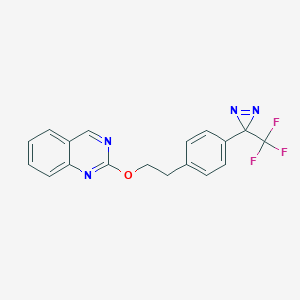

This compound is also crucial in the synthesis of functionalized compounds. For instance, it is involved in the preparation of substituted methyl 3-azidothieno[2,3-b]pyridine carboxylates and subsequent Huisgen’s 1,3-dipolar cycloaddition to form methyl 1,2,3-triazolo-thieno[2,3-b]pyridine carboxylates (Chaouni et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate are currently unknown

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

It has been observed that the compound has an inhibitory effect on certain biological processes .

properties

IUPAC Name |

methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-13-9(12)7-6(10)5-3-2-4-11-8(5)14-7/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRMGFASHDVXKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(O1)N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B66546.png)

![2-[(E)-2-Chloroethenyl]pyridine](/img/structure/B66551.png)

![1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone](/img/structure/B66564.png)